An In-depth Technical Guide to 5-Chlorosalicylic Acid Ethyl Ester
An In-depth Technical Guide to 5-Chlorosalicylic Acid Ethyl Ester
This guide provides a comprehensive technical overview of 5-Chlorosalicylic Acid Ethyl Ester (CAS Number: 15196-83-5), a versatile chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, analysis, and potential applications, grounded in established chemical principles.
Introduction and Strategic Importance
5-Chlorosalicylic Acid Ethyl Ester belongs to the family of substituted salicylic acid derivatives, a class of compounds renowned for its broad utility in medicinal chemistry and material science. The introduction of a chlorine atom at the 5-position of the salicylic acid scaffold, combined with the presence of an ethyl ester, imparts specific physicochemical properties that make it a valuable building block.
The strategic importance of this molecule lies in its ability to serve as a precursor for more complex molecular architectures. The phenolic hydroxyl, the carboxylic ester, and the aromatic ring itself offer multiple reaction sites for further chemical modification. Notably, halogenated aromatic compounds are prevalent in pharmaceuticals, often enhancing metabolic stability, receptor binding affinity, or pharmacokinetic profiles.[1] For instance, derivatives of 5-chlorosalicylic acid are key intermediates in the synthesis of certain therapeutic agents, such as the antidiabetic drug glyburide.[2]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The properties of 5-Chlorosalicylic Acid Ethyl Ester are summarized below.
| Property | Value | Source |
| CAS Number | 15196-83-5 | - |
| Molecular Formula | C₉H₉ClO₃ | Calculated |
| Molecular Weight | 200.62 g/mol | Calculated |
| Appearance | White to off-white solid or crystalline powder | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DCM, THF, ethyl acetate); sparingly soluble in water. | Inferred from Ethyl Salicylate[3][4] |
| Boiling Point | Not readily available; likely >232 °C (Boiling point of Ethyl Salicylate)[4] | Inferred |
| Melting Point | Not readily available | - |
Note: Some physical properties are inferred from the non-chlorinated analog, Ethyl Salicylate, and should be experimentally verified.
Synthesis and Purification: A Practical Workflow
The most common and direct method for preparing 5-Chlorosalicylic Acid Ethyl Ester is through the Fischer esterification of 5-Chlorosalicylic Acid with ethanol, catalyzed by a strong acid. This reaction is a classic example of nucleophilic acyl substitution and is governed by equilibrium, thus requiring conditions that favor product formation.
Causality in Experimental Design
The choice of a strong acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The use of excess ethanol not only serves as a reactant but also as the solvent, shifting the reaction equilibrium towards the ester product in accordance with Le Châtelier's principle. The reaction is typically performed under reflux to increase the reaction rate. A post-reaction workup involving a mild base (e.g., sodium bicarbonate solution) is essential to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.
Detailed Experimental Protocol: Fischer Esterification
Materials:
-
5-Chlorosalicylic Acid (1 equivalent)
-
Anhydrous Ethanol (a significant excess, to serve as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chlorosalicylic Acid in anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-Chlorosalicylic Acid Ethyl Ester can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Fischer Esterification workflow for 5-Chlorosalicylic Acid Ethyl Ester.
Analytical and Quality Control
Ensuring the purity and identity of 5-Chlorosalicylic Acid Ethyl Ester is critical for its use in subsequent research and development activities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[5]
Principles of the HPLC Method
A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] The separation is based on the differential partitioning of the analyte and any impurities between these two phases. 5-Chlorosalicylic Acid Ethyl Ester, being a relatively nonpolar molecule, will have a stronger affinity for the stationary phase compared to more polar impurities, such as the unreacted 5-Chlorosalicylic Acid. The components are detected using a UV detector, as the aromatic ring provides strong chromophoric activity.[5] Purity is assessed by comparing the peak area of the main component to the total peak area.[5]
Detailed HPLC Protocol
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Run Time: Approximately 20 minutes.
Procedure:
-
Buffer Preparation: Prepare the 20 mM Potassium Dihydrogen Phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and HPLC-grade acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Chlorosalicylic Acid Ethyl Ester in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Data Interpretation: Identify the peak corresponding to 5-Chlorosalicylic Acid Ethyl Ester by comparing the retention time with the reference standard. Calculate the purity by dividing the peak area of the analyte by the total area of all peaks in the chromatogram.
Quality Control Workflow Diagram
Caption: Quality control workflow for purity analysis of 5-Chlorosalicylic Acid Ethyl Ester.
Applications in Drug Discovery and Chemical Research
5-Chlorosalicylic Acid Ethyl Ester serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.
-
Pharmaceutical Intermediates: As previously mentioned, the core structure is found in precursors to important drugs. The presence of the chloro-substituent can be crucial for biological activity. Halogenated compounds are integral to a vast number of pharmaceuticals used to treat a wide array of diseases, including infections, cancer, and depression.[1] The synthesis of glyburide, an oral hypoglycemic agent, involves intermediates derived from 5-chlorosalicylic acid.[2]
-
Agrochemicals: The salicylamide scaffold, readily accessible from salicylic acid derivatives, is a common feature in many pesticides and herbicides. The specific substitution pattern of 5-Chlorosalicylic Acid Ethyl Ester can be exploited to develop new agrochemical candidates.
-
Material Science: Phenolic compounds are used in the synthesis of polymers and resins. The reactivity of the hydroxyl and ester groups, along with the potential for further functionalization of the aromatic ring, makes this molecule a candidate for monomer synthesis.
Safety and Handling
-
Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation, similar to Ethyl Salicylate.[6]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]
Always consult a comprehensive and up-to-date SDS for the specific compound before handling.
Conclusion
5-Chlorosalicylic Acid Ethyl Ester is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemicals, and material science. Its synthesis via Fischer esterification is a robust and scalable process. Proper analytical quality control, primarily through HPLC, is essential to ensure its purity for subsequent applications. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this compound in their work.
References
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Kovaříková, P., et al. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Retrieved January 24, 2026, from [Link]
- Hirwe, N. W., & Rana, K. N. (1937). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 333-337.
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precisionFDA. (n.d.). 5-CHLOROSALICYLIC ACID. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved January 24, 2026, from [Link]
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Human Metabolome Database. (2022). Showing metabocard for Ethyl salicylate (HMDB0029817). Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Ethyl salicylate. Retrieved January 24, 2026, from [Link]
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EMCO Dyestuff. (n.d.). 5 Chlorosalicylic Acid. Retrieved January 24, 2026, from [Link]
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Njardarson, J. T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 24, 2026, from [Link]
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PCW. (2023). ETHYL SALICYLATE - Safety Data Sheet. Retrieved January 24, 2026, from [Link]
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Sunshine Pharma. (n.d.). Methyl (R)-(+)-lactate CAS 17392-83-5. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Ethyl Salicylate. Retrieved January 24, 2026, from [Link]
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